molecular formula C13H17N3 B13860214 5-Methyl-2-(2-propylphenyl)pyrazol-3-amine

5-Methyl-2-(2-propylphenyl)pyrazol-3-amine

Cat. No.: B13860214
M. Wt: 215.29 g/mol
InChI Key: AVRUUPZOJVBHJZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-propylphenyl)pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a methyl group at the 5-position, a propylphenyl group at the 2-position, and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-propylphenyl)pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds, followed by functionalization to introduce the desired substituents. For instance, the reaction of 2-propylbenzoyl chloride with hydrazine hydrate can yield the corresponding hydrazone, which upon cyclization forms the pyrazole ring. Subsequent methylation and amination steps introduce the methyl and amine groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-propylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(2-propylphenyl)pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-propylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes like cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(2-propylphenyl)pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylphenyl group at the 2-position and the amine group at the 3-position allows for unique interactions with biological targets and enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

5-methyl-2-(2-propylphenyl)pyrazol-3-amine

InChI

InChI=1S/C13H17N3/c1-3-6-11-7-4-5-8-12(11)16-13(14)9-10(2)15-16/h4-5,7-9H,3,6,14H2,1-2H3

InChI Key

AVRUUPZOJVBHJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1N2C(=CC(=N2)C)N

Origin of Product

United States

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